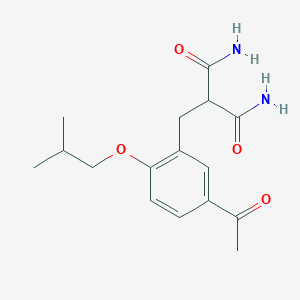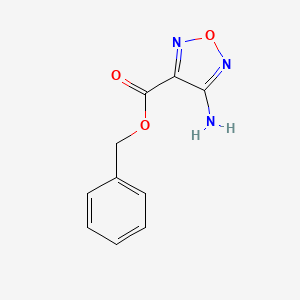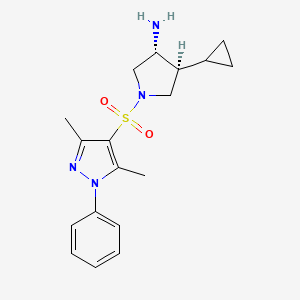![molecular formula C17H18ClNO2 B5661116 1-[4-ACETYL-1-(4-CHLOROBENZYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE](/img/structure/B5661116.png)
1-[4-ACETYL-1-(4-CHLOROBENZYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-ACETYL-1-(4-CHLOROBENZYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an acetyl group, a chlorobenzyl group, and a dimethyl-substituted pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ACETYL-1-(4-CHLOROBENZYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyrrole ring is treated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the pyrrole ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-ACETYL-1-(4-CHLOROBENZYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as conducting polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-1-(4-CHLOROBENZYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. The compound’s ability to modulate these pathways contributes to its potential therapeutic effects.
Comparison with Similar Compounds
1-[4-ACETYL-1-(4-CHLOROBENZYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(4-Chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 1-(4-Chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 1-(4-Chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3-methanol
-
Uniqueness: : The presence of the acetyl group in this compound imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-acetyl-1-[(4-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10-16(12(3)20)17(13(4)21)11(2)19(10)9-14-5-7-15(18)8-6-14/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMOOBOFWGQFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}phenyl)ethanone](/img/structure/B5661033.png)
![3-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5661040.png)
![1-(2-Ethoxyphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5661053.png)

![1-[2-(4-CHLOROPHENOXY)ETHYL]-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B5661066.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide](/img/structure/B5661083.png)

![4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5661131.png)
![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)
